Cas no 1270402-83-9 (tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate)

Tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of a 3-chlorothiophene moiety introduces heterocyclic functionality, making it valuable for constructing complex molecules, particularly in medicinal chemistry. This compound is particularly advantageous for peptide coupling and as a building block in the development of bioactive molecules. Its well-defined reactivity and compatibility with standard synthetic protocols ensure reliable performance in multi-step syntheses. Proper handling under inert conditions is recommended to maintain integrity.
tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate structure
1270402-83-9 structure
Product Name:tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate
CAS No:1270402-83-9
MF:C11H17ClN2O2S
MW:276.782880544662
CID:6387578
PubChem ID:165880653
Update Time:2025-09-18

tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate
    • 1270402-83-9
    • EN300-1878373
    • tert-butyl N-[2-amino-2-(3-chlorothiophen-2-yl)ethyl]carbamate
    • Inchi: 1S/C11H17ClN2O2S/c1-11(2,3)16-10(15)14-6-8(13)9-7(12)4-5-17-9/h4-5,8H,6,13H2,1-3H3,(H,14,15)
    • InChI Key: JHJMFFNQMTZIQH-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C(CNC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 276.0699267g/mol
  • Monoisotopic Mass: 276.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 92.6Ų

tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate

Recent Advances in the Synthesis and Applications of tert-Butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate (CAS: 1270402-83-9)

The compound tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate (CAS: 1270402-83-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders and infectious diseases. Recent studies have highlighted its role in the development of novel therapeutic agents, owing to its unique structural features and reactivity.

One of the key areas of research involving this compound is its application in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro). The study utilized molecular docking and in vitro assays to validate the compound's efficacy, suggesting its potential as a scaffold for antiviral drug development.

Another notable application of this compound is in the field of neurodegenerative disease research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of small molecules derived from tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate, which showed promising activity in modulating amyloid-beta aggregation. These findings open new avenues for the development of Alzheimer's disease therapeutics.

From a synthetic chemistry perspective, several innovative methodologies have been developed to optimize the production of this compound. A 2024 paper in Organic Process Research & Development described a novel continuous-flow synthesis approach that significantly improves yield and reduces reaction time compared to traditional batch methods. This advancement has important implications for scaling up production for pharmaceutical applications.

The compound's mechanism of action and structure-activity relationships have also been the subject of recent investigations. Computational studies using density functional theory (DFT) have provided insights into the electronic properties and conformational flexibility of tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate, which are crucial for understanding its biological interactions. These theoretical studies complement experimental findings and guide the design of more potent derivatives.

Looking forward, researchers are exploring the potential of this compound in drug delivery systems. Preliminary studies suggest that its carbamate functionality can be leveraged for prodrug strategies, particularly for enhancing blood-brain barrier penetration. This application could be particularly valuable for central nervous system-targeted therapies.

In conclusion, tert-butyl N-2-amino-2-(3-chlorothiophen-2-yl)ethylcarbamate (CAS: 1270402-83-9) represents a versatile and promising compound in medicinal chemistry research. Its applications span from antiviral and neurodegenerative disease therapeutics to innovative synthetic methodologies and drug delivery systems. Continued research in this area is expected to yield significant advancements in pharmaceutical development.

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